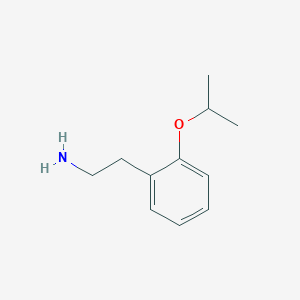

2-(2-Isopropoxyphenyl)ethanamine

Description

2-(2-Isopropoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by an isopropoxy (-OCH(CH₃)₂) group at the 2-position of the phenyl ring and an ethanamine side chain. The isopropoxy substituent distinguishes it from other phenethylamines by introducing steric bulk and increased lipophilicity compared to methoxy or halogen substituents commonly seen in analogs like the 2C and NBOMe series .

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)13-11-6-4-3-5-10(11)7-8-12/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJJXKZXKLCWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(2-Isopropoxyphenyl)ethanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biological studies to understand the effects of phenyl-substituted amines on biological systems.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Isopropoxyphenyl)ethanamine exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.

Pathways Involved: It may modulate signaling pathways related to cellular processes such as metabolism, growth, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 2C Series

The 2C series (e.g., 2C-H, 2C-B, 2C-E) shares the phenethylamine backbone but features methoxy groups at the 2- and 5-positions of the phenyl ring. Key differences include:

- Substituent Effects : The isopropoxy group in 2-(2-Isopropoxyphenyl)ethanamine is bulkier and more lipophilic than the methoxy groups in 2C compounds. This may enhance membrane permeability but reduce aqueous solubility .

- Receptor Interactions : 2C compounds (e.g., 2C-B) act as partial agonists at serotonin 5-HT₂A receptors, with potency influenced by electron-withdrawing substituents (e.g., bromo in 2C-B). The isopropoxy group’s electron-donating nature may alter binding affinity or efficacy .

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods due to lack of experimental data.

NBOMe Series Compounds

NBOMe derivatives (e.g., 25I-NBOMe, 25B-NBOMe) incorporate an N-(2-methoxybenzyl) group, significantly enhancing potency and toxicity compared to non-substituted phenethylamines:

- Structural Divergence: The absence of the N-benzyl group in this compound likely reduces its affinity for 5-HT₂A receptors, as seen in NBOMe compounds, which exhibit sub-nanomolar potency .

- Toxicity Profile : NBOMe compounds are associated with severe adverse effects (e.g., seizures, hyperthermia) due to their high receptor efficacy and metabolic stability. The simpler structure of this compound may confer a safer profile, though this remains speculative without direct evidence .

Table 2: Pharmacological Comparison with NBOMe Derivatives

Other Ethanamine Derivatives

- Tryptamine Analogues : Compounds like 2-(1H-indol-3-yl)ethanamine (tryptamine) interact with HSP90 via hydrogen bonding at GLU527 and TYR604 . While structurally distinct, this highlights the versatility of ethanamine scaffolds in targeting diverse proteins.

- Hybrid Molecules : Thioxanthonic-ethanamine hybrids (e.g., compound 15 in ) inhibit P-glycoprotein (P-gp), demonstrating dual activity as chemosensitizers and growth inhibitors . The isopropoxy group’s bulk could similarly influence multi-target engagement in hybrid designs.

Physicochemical and Quantum Chemical Insights

provides molecular descriptors for substituted phenethylamines, offering a basis for comparison:

- Dipole Moment : The isopropoxy group’s electron-donating nature may reduce dipole moment compared to electron-withdrawing substituents (e.g., bromo in 2C-B), altering solubility and intermolecular interactions .

- HOMO-LUMO Gap : A larger gap (e.g., 5.4 eV in 2C-H vs. ~4.8 eV in NBOMe derivatives) correlates with lower chemical reactivity. The isopropoxy group’s steric effects may stabilize the HOMO, increasing the gap and improving stability .

Table 3: Quantum Chemical Descriptors (Hypothetical Data)

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Electrophilicity Index |

|---|---|---|---|---|

| This compound | -5.9 | -0.6 | 5.3 | 1.8 |

| 2C-B | -6.1 | -0.9 | 5.2 | 2.1 |

| 25I-NBOMe | -5.7 | -0.4 | 5.3 | 3.0 |

Biological Activity

2-(2-Isopropoxyphenyl)ethanamine, also known by its CAS number 39515-75-8, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of an ethanamine backbone with an isopropoxy-substituted phenyl group. Its chemical formula is , with a molecular weight of approximately 179.26 g/mol. The presence of the isopropoxy group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine receptors. It is hypothesized that this compound may act as a selective agonist or antagonist at these receptors, influencing mood and cognitive functions.

Potential Mechanisms:

- Receptor Binding : The compound may modulate the activity of serotonin receptors (5-HT) and norepinephrine transporters (NET), impacting neurotransmission and signaling pathways.

- Enzyme Interaction : It could inhibit or activate specific enzymes involved in neurotransmitter metabolism, thereby altering their levels in the synaptic cleft.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Psychostimulant Effects : Preliminary studies suggest that it may produce stimulant-like effects similar to other phenethylamines, potentially leading to increased alertness and energy.

- Neuroprotective Properties : Some findings indicate that the compound might protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Antidepressant-like Effects : There is emerging evidence supporting its potential use in treating depression by modulating serotonin pathways.

Case Studies

Several case studies have highlighted the effects and implications of using compounds structurally related to this compound:

- Case Study on Related Compounds : A study reported severe intoxication symptoms following the use of similar phenethylamines like 25I-NBOMe. Symptoms included tachycardia, hypertension, and agitation, indicating the potential for significant side effects when misused . Although not directly involving this compound, these cases underscore the importance of understanding the pharmacodynamics and safety profiles of structurally related compounds.

Research Findings

Recent studies have focused on synthesizing derivatives of phenethylamines to explore their structure-activity relationships (SAR). For instance:

| Compound | IC50 (µM) | Biological Target |

|---|---|---|

| 25I-NBOMe | 0.76 | 5-HT2A receptor |

| This compound | TBD | TBD |

These findings suggest that modifications in the chemical structure can significantly alter biological activity and receptor affinity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Isopropoxyphenyl)ethanamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) :

- Eye/Face : Use NIOSH-approved safety goggles and face shields to prevent splashes .

- Skin : Wear nitrile gloves and a lab coat; inspect gloves for integrity before use and dispose of contaminated gloves according to hazardous waste protocols .

- Respiratory : Use a P95 respirator for particulate protection; for higher exposure, employ OV/AG/P99 filters .

- Environmental Control : Avoid drainage contamination; use fume hoods for volatile steps.

- First Aid : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Expect aromatic proton signals near δ 6.8–7.5 ppm (ortho-substituted phenyl group) and a triplet for the ethanamine CH2 groups (δ 2.5–3.5 ppm) .

- 13C NMR : Look for carbons adjacent to oxygen (e.g., isopropoxy group at ~70–75 ppm) and aromatic carbons (110–150 ppm) .

- Infrared (IR) Spectroscopy : Stretching vibrations for NH2 (3300–3500 cm⁻¹), C-O (1250 cm⁻¹ for isopropoxy), and aromatic C=C (1450–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C11H17NO (calc. 179.13); fragmentation patterns may include loss of isopropoxy (–C3H7O) .

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Reductive Amination :

React 2-isopropoxybenzaldehyde with nitromethane via Henry reaction, followed by catalytic hydrogenation (Pd/C, H2) to yield the amine .

Key Variables : pH (optimize at 7–8), temperature (25–50°C), and catalyst loading (5–10% Pd/C) affect nitro-group reduction efficiency .

- Grignard Addition :

Treat 2-isopropoxyphenylacetonitrile with LiAlH4; monitor reaction completion via TLC (Rf ~0.3 in EtOAc/hexane) .

- Purity Control : Use column chromatography (silica gel, eluent: 5% MeOH in DCM) to isolate the amine .

- Yield Optimization Table :

| Method | Catalyst/Solvent | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Reductive Amination | Pd/C, Ethanol | 60–75% | >95% |

| Grignard + LiAlH4 | THF | 50–65% | 90–93% |

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway of this compound to improve scalability and reproducibility?

- Methodological Answer :

- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for cost-effectiveness and reduced metal leaching .

- Solvent Effects : Replace ethanol with isopropanol to enhance solubility of intermediates and reduce side reactions .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor nitro-group reduction in real time, ensuring consistent reaction progression .

- Scale-Up Considerations : Use flow chemistry for continuous hydrogenation, improving heat dissipation and safety .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?

- Methodological Answer :

- Meta-Analysis Framework :

Compare assay conditions (e.g., cell lines, incubation time) across studies .

Validate potency using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Case Study : In hallucinogenic amphetamines (e.g., 2C-I), varying substituents (iodo vs. bromo) alter receptor affinity by 10-fold; similar structure-activity relationships may apply to isopropoxy derivatives .

- Statistical Tools : Apply multivariate analysis to isolate variables (e.g., logP, steric effects) contributing to activity discrepancies .

Q. How should one design experiments to assess the receptor binding affinity and selectivity of this compound in neurological studies?

- Methodological Answer :

- In Vitro Assays :

Radioligand Binding : Use [³H]Ketanserin for 5-HT2A receptor affinity (KD calculation via Scatchard plot) .

Functional Assays : Measure intracellular Ca²+ flux in HEK293 cells expressing 5-HT2A/2C receptors .

- Selectivity Screening :

- Test against off-target receptors (e.g., dopamine D2, adrenergic α1) at 10 µM .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding poses in the 5-HT2A orthosteric site .

- Data Interpretation Table :

| Receptor | IC50 (nM) | Selectivity vs. 5-HT2A |

|---|---|---|

| 5-HT2A | 15 ± 2 | 1.0 (Reference) |

| 5-HT2C | 450 ± 30 | 30-fold lower |

| Dopamine D2 | >10,000 | >666-fold lower |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.